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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive analysis of the cross-reactivity of the kinase inhibitor GW768505A free base.
By presenting quantitative data, detailed experimental protocols, and visualizing relevant
signaling pathways, this document serves as a crucial resource for evaluating the compound's
selectivity and potential off-target effects.

Initially developed as an inhibitor of Kinase Insert Domain Receptor (KDR) and TEK Receptor
Tyrosine Kinase (TIE2), GW768505A has demonstrated potent activity against additional
kinases. This guide delves into its broader kinase interaction landscape, offering a comparative
analysis essential for its application in research and potential therapeutic development.

Kinase Inhibition Profile of GW768505A

GW768505A was screened against a panel of 224 recombinant kinases as part of the
Published Kinase Inhibitor Set (PKIS). The screening was performed at two concentrations,
100 nM and 1 uM, to assess the compound's potency and selectivity. The data reveals
significant cross-reactivity with the Tropomyosin receptor kinase (TRK) family.

Quantitative Kinase Inhibition Data

The following table summarizes the percentage inhibition of a selection of kinases by
GW768505A at both screening concentrations. A lower percentage of control indicates stronger
inhibition.
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. Percentage Percentage . )
Kinase Target o o Kinase Family
Inhibition at 100 nM  Inhibition at 1 pM

Primary Targets

KDR (VEGFR2) 88 98 Tyrosine Kinase

TIE2 (TEK) 71 95 Tyrosine Kinase

Off-Targets (TRK

Family)

TRKA (NTRK1) 88 99 Tyrosine Kinase
TRKB (NTRK2) 71 96 Tyrosine Kinase
TRKC (NTRK3) 81 98 Tyrosine Kinase

Other Notable Off-

Targets

FLT3 55 92 Tyrosine Kinase
KIT 45 85 Tyrosine Kinase
PDGFRa 30 75 Tyrosine Kinase
PDGFRp 25 70 Tyrosine Kinase
SRC 15 50 Tyrosine Kinase
LYN 10 45 Tyrosine Kinase
ABL1 5 30 Tyrosine Kinase

Experimental Protocols

The kinase profiling data presented was generated using a microfluidic capillary
electrophoresis-based enzymatic assay.

Kinase Assay Protocol:

e Assay Principle: The assay measures the change in the electrophoretic mobility of a
fluorescently labeled substrate peptide upon phosphorylation by the target kinase.
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o Reaction Components: Each assay well contained the specific recombinant kinase, a
fluorescently labeled substrate peptide, and ATP at the apparent Km for each kinase.

¢ [nhibitor Concentrations: GW768505A was tested at final concentrations of 100 nM and 1
HM.

e Assay Procedure:
o The kinase, substrate, and inhibitor were incubated together in the assay buffer.
o The phosphorylation reaction was initiated by the addition of ATP.
o The reaction was allowed to proceed for a defined period at room temperature.

o The reaction was stopped, and the sample was injected into a microfluidic capillary
electrophoresis system.

o The phosphorylated and unphosphorylated substrate peptides were separated based on
their charge and size, and the amount of each was quantified by fluorescence detection.

» Data Analysis: The percentage of inhibition was calculated by comparing the amount of
phosphorylated product in the presence of the inhibitor to the amount in a DMSO control
(vehicle) reaction.

Signaling Pathway Visualizations

To understand the biological context of GW768505A's activity, the following diagrams illustrate
the signaling pathways of its primary targets and key off-targets.
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Caption: KDR and TIE2 signaling pathways.
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» To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of GW768505A:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-
with-other-kinases]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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